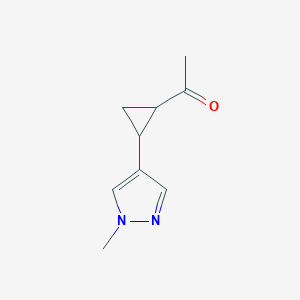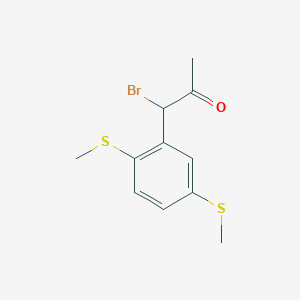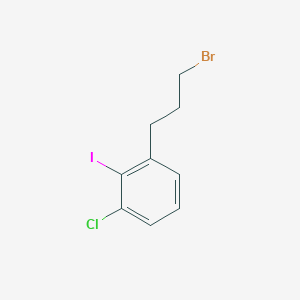
1-(3-Bromopropyl)-3-chloro-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-chloro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromopropyl, chloro, and iodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene typically involves multi-step organic reactions. One common method includes the halogenation of a benzene derivative followed by the introduction of the bromopropyl group. The reaction conditions often involve the use of halogenating agents such as bromine and iodine, along with catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and iodine) can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in high-temperature conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of alcohols, ketones, or other functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-chloro-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the study of biochemical pathways and interactions due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3-chloro-2-iodobenzene involves its ability to participate in various chemical reactions The presence of multiple halogen atoms makes it highly reactive towards nucleophiles and bases The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-chloropropane: Similar in structure but lacks the iodo group.
1-Iodo-3-chloropropane: Similar but lacks the bromopropyl group.
3-Bromopropylbenzene: Similar but lacks the chloro and iodo groups.
Uniqueness: 1-(3-Bromopropyl)-3-chloro-2-iodobenzene is unique due to the presence of three different halogen atoms on the benzene ring. This unique combination of substituents provides it with distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9BrClI |
|---|---|
Molekulargewicht |
359.43 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-chloro-2-iodobenzene |
InChI |
InChI=1S/C9H9BrClI/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI-Schlüssel |
NXLQGIYDRZGHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)I)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


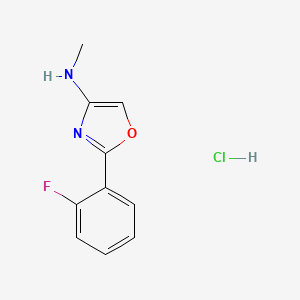
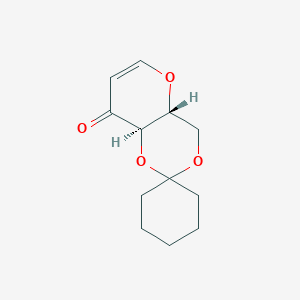

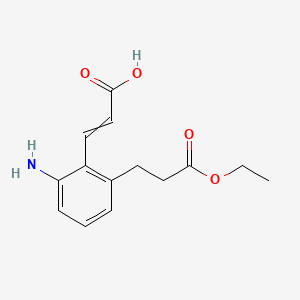

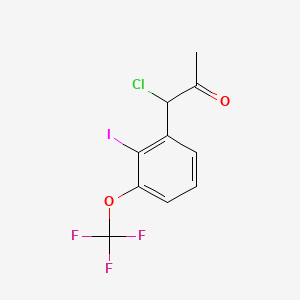


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)



